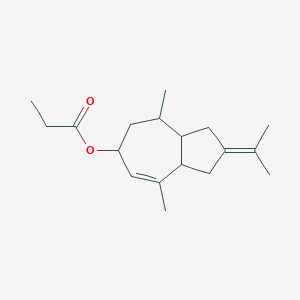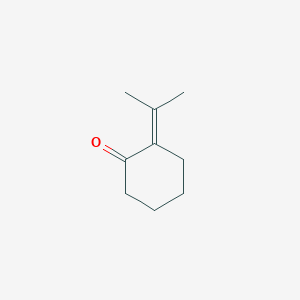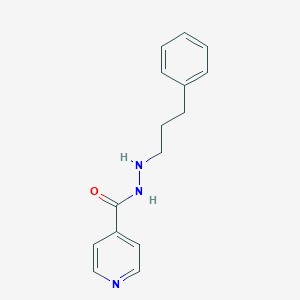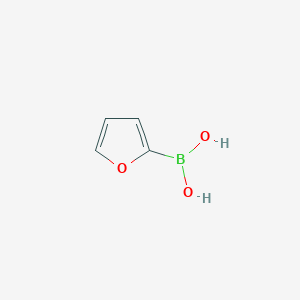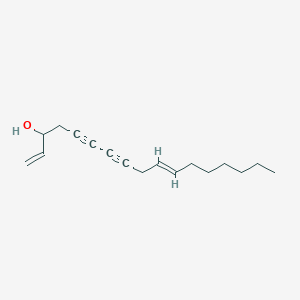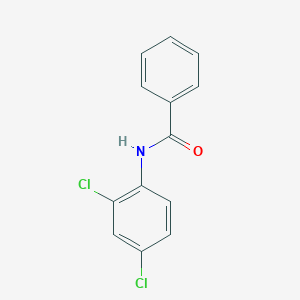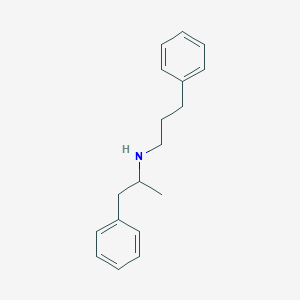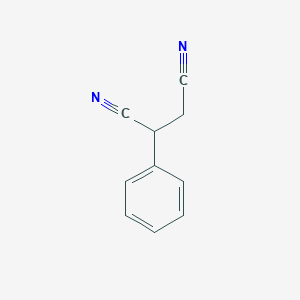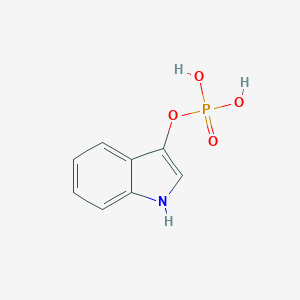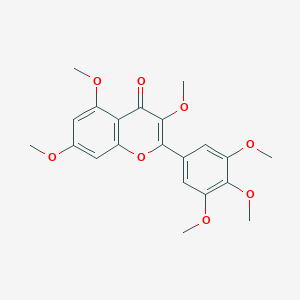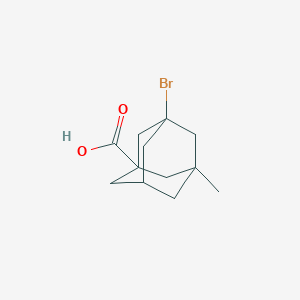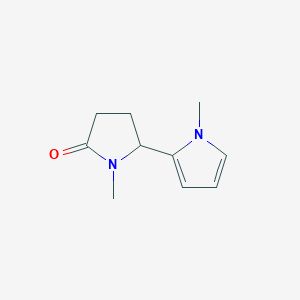
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-, commonly known as NMP, is a cyclic amide that is widely used in various industries. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. NMP is a versatile compound that has numerous applications in scientific research, including in the field of chemistry, biology, and materials science.
Wirkmechanismus
The mechanism of action of NMP is not fully understood, but it is known to interact with various biomolecules, including proteins, nucleic acids, and lipids. NMP has been shown to induce changes in the conformation and stability of proteins, alter the structure and function of nucleic acids, and affect the properties of lipid membranes.
Biochemische Und Physiologische Effekte
NMP has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of inflammatory pathways, and the disruption of cellular signaling pathways. NMP has also been shown to affect the expression of genes involved in cell growth and differentiation, apoptosis, and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
NMP has several advantages as a solvent for lab experiments, including its high boiling point, low toxicity, and good solubility for a wide range of organic and inorganic compounds. However, NMP can also have limitations, including its high cost, potential for toxicity at high concentrations, and potential for environmental hazards.
Zukünftige Richtungen
There are several future directions for the use of NMP in scientific research, including its application in the synthesis of new materials, such as polymers, nanoparticles, and composites. NMP can also be used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand the mechanism of action of NMP and its potential applications in biomedical research.
Synthesemethoden
NMP can be synthesized through various methods, including the reaction between gamma-butyrolactone and methylamine, the reaction between succinimide and methylamine, and the reaction between gamma-butyrolactone and ammonia. The most commonly used method is the reaction between gamma-butyrolactone and methylamine, which yields NMP as the main product.
Wissenschaftliche Forschungsanwendungen
NMP has widespread applications in scientific research, including as a solvent in chemical reactions, as a reagent in organic synthesis, and as a stabilizer for polymers. NMP is also used in the production of pharmaceuticals, agrochemicals, and electronic materials. In addition, NMP is used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
13950-22-6 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)- |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
RSPGYZFTMZIFEC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
Kanonische SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
Synonyme |
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



